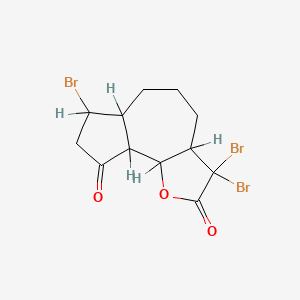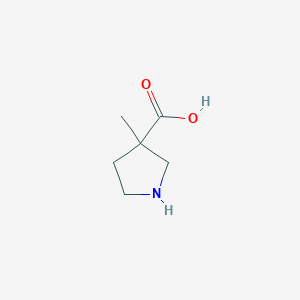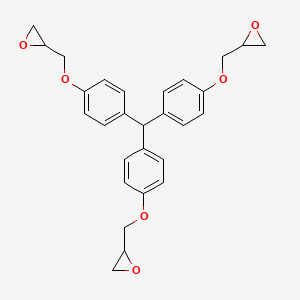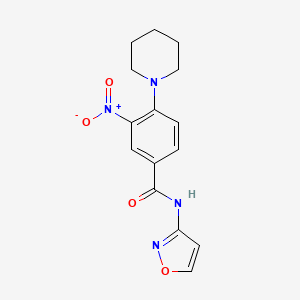
Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro-: is a complex organic compound with the molecular formula C12H13Br3O3 and a molecular weight of 444.94 g/mol . This compound is characterized by its unique structure, which includes multiple bromine atoms and a fused ring system. It is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro- typically involves multiple steps, including bromination and cyclization reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes, followed by purification steps to isolate the desired product. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality material for research and development purposes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of various oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, producing less brominated analogs.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various carboxylic acids, while reduction can produce less brominated compounds.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology: In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: In medicine, the compound and its derivatives could be investigated for their therapeutic potential, including their ability to interact with specific biological targets.
Industry: In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro- involves its interaction with specific molecular targets. The bromine atoms and the fused ring system play a crucial role in its reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the derivatives being studied.
Comparison with Similar Compounds
- 3,3,7-tribromodecahydroazuleno(4,5-b)furan-2,9-dione
- Tribromodamsin
- Azuleno(4,5-b)furan-2,9-dione,3,3,7-tribromodecahydro
Uniqueness: The uniqueness of Azuleno(4,5-b)furan-2,9-dione, 3,3,7-tribromodecahydro- lies in its specific arrangement of bromine atoms and the fused ring system. This structure imparts distinct chemical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
67810-46-2 |
|---|---|
Molecular Formula |
C12H13Br3O3 |
Molecular Weight |
444.94 g/mol |
IUPAC Name |
3,3,7-tribromo-4,5,6,6a,7,8,9a,9b-octahydro-3aH-azuleno[8,7-b]furan-2,9-dione |
InChI |
InChI=1S/C12H13Br3O3/c13-7-4-8(16)9-5(7)2-1-3-6-10(9)18-11(17)12(6,14)15/h5-7,9-10H,1-4H2 |
InChI Key |
XFOXCTNPSMAGHA-UHFFFAOYSA-N |
SMILES |
C1CC2C(CC(=O)C2C3C(C1)C(C(=O)O3)(Br)Br)Br |
Canonical SMILES |
C1CC2C(CC(=O)C2C3C(C1)C(C(=O)O3)(Br)Br)Br |
Synonyms |
tribromodamsin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B1231711.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-(4-methoxyphenyl)-3-isoxazolyl]methanone](/img/structure/B1231714.png)


![2-[8-Bromo-7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1-purinyl]acetic acid methyl ester](/img/structure/B1231721.png)
![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)

![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![4-{[8-(morpholin-2-ylmethoxy)-2H-chromen-3-yl]methyl}morpholine](/img/structure/B1231731.png)

![1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1231733.png)

![[5-(4-FLUOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][2-(3-PYRIDYL)PIPERIDINO]METHANONE](/img/structure/B1231740.png)
